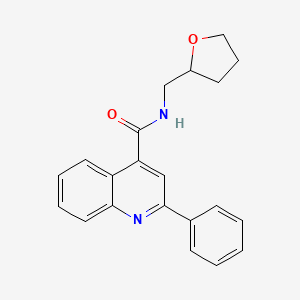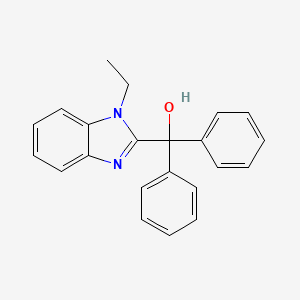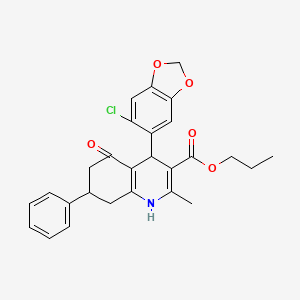![molecular formula C19H16N2O3S B5002065 1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002065.png)
1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMBTP, and it is a derivative of pyrimidine.
Wissenschaftliche Forschungsanwendungen
MMBTP has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. MMBTP has been shown to selectively bind with copper ions, which makes it a useful tool for detecting copper in biological samples.
MMBTP has also been studied for its potential as an anticancer agent. Studies have shown that MMBTP can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
In addition, MMBTP has been investigated for its potential as an antimicrobial agent. Studies have shown that MMBTP can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of MMBTP varies depending on its application. In the case of its use as a fluorescent probe, MMBTP binds with copper ions, which results in a change in its fluorescence properties. This change can be detected using fluorescence spectroscopy.
In the case of its use as an anticancer agent, MMBTP inhibits the activity of topoisomerase II, which leads to DNA damage and apoptosis in cancer cells.
In the case of its use as an antimicrobial agent, MMBTP disrupts the cell membrane of bacteria, which leads to their death.
Biochemical and Physiological Effects:
MMBTP has been shown to have various biochemical and physiological effects depending on its application. In the case of its use as a fluorescent probe, MMBTP has no significant physiological effects.
In the case of its use as an anticancer agent, MMBTP has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
In the case of its use as an antimicrobial agent, MMBTP can disrupt the cell membrane of bacteria, which can lead to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMBTP in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples.
Another advantage of using MMBTP is its potential as an anticancer and antimicrobial agent. However, further studies are needed to determine its efficacy and safety in humans.
One limitation of using MMBTP is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MMBTP. One area of interest is its potential as a therapeutic agent for cancer and microbial infections. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential as a fluorescent probe for detecting other metal ions besides copper. This could lead to the development of new tools for detecting metal ions in biological samples.
Overall, MMBTP is a promising compound with potential applications in various fields. Further studies are needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of MMBTP involves the reaction of 2,4,6-trione pyrimidine with 4-methylthiobenzaldehyde and benzyl bromide. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide. The product is then purified using column chromatography to obtain pure MMBTP. The yield of MMBTP depends on the reaction conditions and purity of the starting materials.
Eigenschaften
IUPAC Name |
(5E)-1-benzyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-25-15-9-7-13(8-10-15)11-16-17(22)20-19(24)21(18(16)23)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMXIIVKYIXQPK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-chloro-2-methylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5001988.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5002003.png)

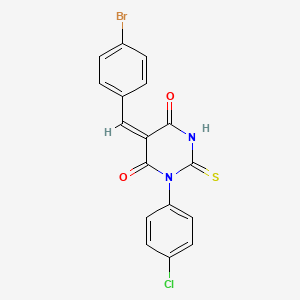
![(3R*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5002021.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N,N-dimethyl-2-pyridinamine](/img/structure/B5002036.png)
![3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate](/img/structure/B5002043.png)
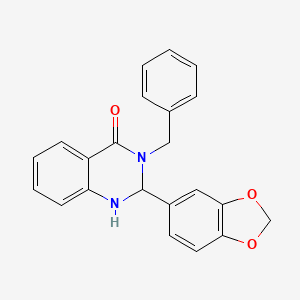
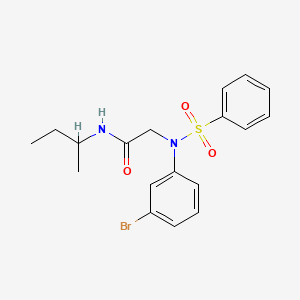
![3-{5-[1-(4-methoxyphenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5002055.png)
